molecular formula C13H12O4 B047600 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid CAS No. 111787-87-2

5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid

Cat. No. B047600
M. Wt: 232.23 g/mol
InChI Key: AQZLIAGPNPFISZ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications in various fields. The compound features a furan ring, known for its reactivity and presence in many biologically active molecules.

Synthesis Analysis

The synthesis of furan derivatives, similar to 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid, involves several key strategies. One approach includes the efficient sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids, which has been demonstrated to yield 4-halo-5-hydroxyfuran-2(5H)-ones with moderate to good yields. The structures of the products were established by X-ray single-crystal diffraction studies, providing insights into the formation mechanisms and the efficiency of the synthesis process (Ma, Wu, & Shi, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid has been studied extensively. For example, the crystal and molecular structure of related compounds have been determined using single-crystal X-ray diffraction analysis, highlighting the importance of hydrogen bonding in the crystal packing. This analysis is crucial for understanding the chemical behavior and reactivity of the furan derivatives (Yeong, Chia, Quah, & Tan, 2018).

Scientific Research Applications

Bioactive Compounds from Natural Sources

Research on compounds isolated from the roots and leaves of Nicotiana tabacum identified furan-2-carboxylic acids with significant anti-tobacco mosaic virus (TMV) and cytotoxic activities against human tumor cell lines (Wu et al., 2018); (Yang et al., 2016). These findings highlight the potential of furan derivatives in plant disease management and cancer research.

Synthetic Pathways and Derivatives

The development of synthetic pathways for indole-benzimidazole derivatives and pyrazole derivatives indicates the versatility of furan compounds in synthesizing complex molecules with potential therapeutic applications (Wang et al., 2016); (Hassan et al., 2014). These methodologies could be applied to the synthesis of derivatives of 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid for various research and drug development purposes.

Antimicrobial and Antioxidant Activities

Studies on new compounds from marine-derived fungi and their antioxidant activities suggest that furan derivatives can serve as potent antioxidant agents (Xu et al., 2017). Additionally, the antimicrobial properties of certain furan-2-carboxylic acid derivatives underline their potential in developing new antimicrobial agents (Ирадян et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, handling guidelines for similar compounds recommend avoiding inhalation or skin contact and using personal protective equipment .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, or investigating its safety and efficacy in clinical trials .

properties

IUPAC Name

5-(4-methoxyphenyl)-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-8-11(13(14)15)7-12(17-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZLIAGPNPFISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383369
Record name 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid

CAS RN

111787-87-2
Record name 5-(4-Methoxyphenyl)-2-methyl-3-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111787-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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